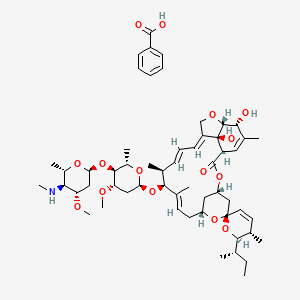
BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” involves innovative methods that provide insight into complex molecular assembly. For example, efficient synthesis strategies for 1,2-Bis(2,2′-bipyridinyl)ethane ligands have been developed through oxidative coupling, demonstrating the compound's versatility and potential for forming complex structures (Lehn & Ziessel, 1988).
Molecular Structure Analysis
Structural characterizations of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” derivatives reveal intricate molecular architectures. X-ray diffraction studies have elucidated the complex structures, such as the synthesis and structural characterization of organic co-crystals, showcasing the diversity and complexity of the molecular frameworks that can be achieved (Kumaresan et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds exhibit notable features, such as unique fluorescence behavior upon complexation with novel derivatives, indicating potential applications in sensing and molecular recognition (Yu Liu et al., 2001). Furthermore, the cooperative multipoint recognition of organic dyes by bis(beta-cyclodextrin)s with 2,2'-bipyridine-4,4'-dicarboxy tethers underscores the compound's utility in supramolecular chemistry and dye complexation studies (Yu Liu et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as fluorescence and photoluminescence, are significantly influenced by their molecular structure. Studies have shown that these derivatives can exhibit strong violet emissions, highlighting their potential in optical and electronic applications (Pan et al., 2008).
Chemical Properties Analysis
The chemical properties analysis reveals the versatility of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” derivatives in forming stable complexes with various ligands, demonstrating their utility in catalysis, material science, and medicinal chemistry. The detailed investigation of the electronic structure and spectra of linkage isomers of these derivatives and their redox series provides deep insights into their chemical behavior and reactivity (DelMedico et al., 2004).
Wissenschaftliche Forschungsanwendungen
Field
Application Summary
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Methods of Application
Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .
Results or Outcomes
This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
Electrochemiluminescence Based Biosensor Applications
Field
Application Summary
Tris (bipyridine)ruthenium(II) chloride (Ru(bpy)32+) and its derivatives have been used as primary luminophores in electrochemiluminescence (ECL) studies since 1972 . They are used in the selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging of the biologically important molecules in cells and tissue of living organisms .
Methods of Application
The ECL principle involves the conversion of electrical energy into radiative energy through a chemical reaction . The energy required to produce an exciting luminophore molecule by the electrochemical method is referred to as a change of enthalpy .
Results or Outcomes
The flexible solubility in both aqueous and non-aqueous medium and the remarkable intrinsic properties like chemical, optical and desirable electrochemical behavior drives the researcher to use Ru(bpy)32+ and its derivatives as highly active ECL probes in modern analytical science .
Separation of Spent Nuclear Fuel
Field
Application Summary
Bipyridine derivatives have been used in separation experiments on spent nuclear fuel . This highlights the unique reactivity achieved by using bimetallic systems and provides new avenues for bipyridine synthesis .
Electrochemiluminescence (ECL) in Bio-imaging and High-throughput Analysis
Field
Application Summary
Bipyridine derivatives, specifically tris(2,2’-bipyridyl)ruthenium(II) complexes, have been used in ECL studies . These studies are gaining more interest in the fields of bio-imaging and high-throughput analysis .
Methods of Application
The ECL technique involves the conversion of electrical energy into radiative energy through a chemical reaction . The energy required to produce an exciting luminophore molecule by the electrochemical method is referred to as a change of enthalpy .
Results or Outcomes
The flexible solubility in both aqueous and non-aqueous medium and the remarkable intrinsic properties like chemical, optical and desirable electrochemical behavior drives the researcher to use Ru(bpy)32+ and its derivatives as highly active ECL probes in modern analytical science .
Manufacture of Diquat
Field
Application Summary
2,2’-Bipyridine is used in the manufacture of diquat . Diquat is a contact herbicide that produces desiccation and defoliation most often available as the dibromide, chloride, or sulfate salt .
Latent Fingerprint Detection
Field
Application Summary
Tris(2,2’-bipyridyl)ruthenium(II) complexes have been used in various kinds of potential analytical applications such as latent fingerprint detection .
Safety And Hazards
Eigenschaften
CAS-Nummer |
136724-73-7 |
|---|---|
Produktname |
BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY. |
Molekularformel |
C16H13N3O4.2C10H8N2.Ru |
Molekulargewicht |
724.74 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



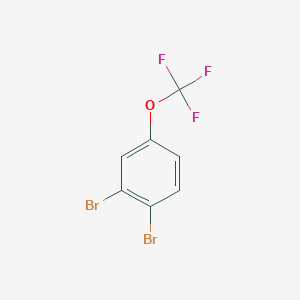
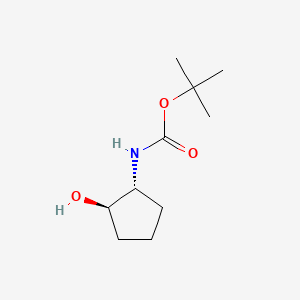
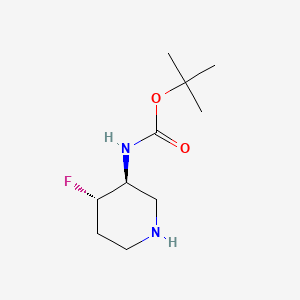
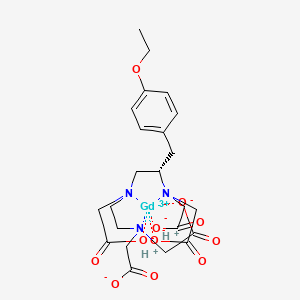
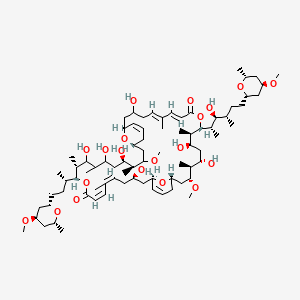
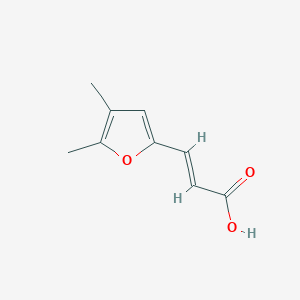

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)
![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)
